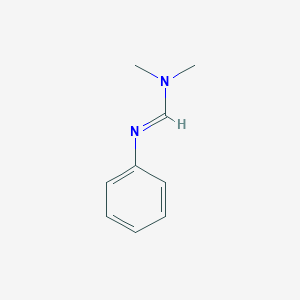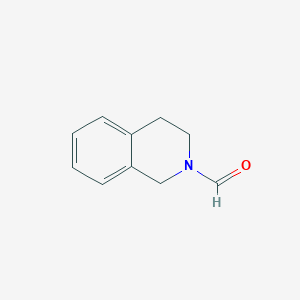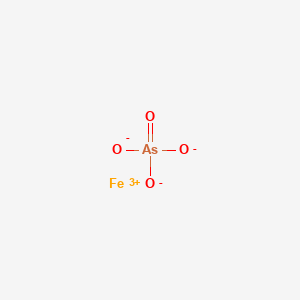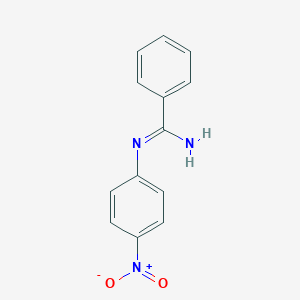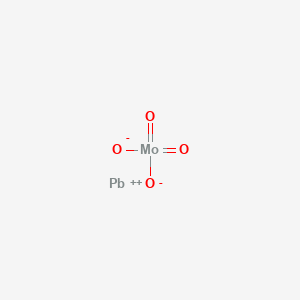
cis-3-Chloroacrylic acid
概要
説明
Cis-3-Chloroacrylic acid is a chemical compound with the linear formula ClCH=CHCO2H . It has a molecular weight of 106.51 .
Synthesis Analysis
This compound can be synthesized by the reaction of acetyl chloride with acetic acid in the presence of a catalyst.Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray crystallography . The structure reveals the location of four known catalytic residues (Pro-1, Arg-70, Arg-73, and Glu-114) and two previously unknown, potential catalytic residues (His-28 and Tyr-103’) .Chemical Reactions Analysis
The kinetic mechanism of this compound dehalogenase (cis-CaaD) has been examined using stopped-flow and chemical-quench techniques . The reaction follows a minimal three-step model involving substrate binding, chemistry, and product release .Physical and Chemical Properties Analysis
This compound is a beige powder with a pungent odor . It has a melting point of 57.0-64.0°C . The assay (Aqueous acid-base Titration) is ≥98.0 to ≤102.0% and the assay (Silylated GC) is ≥98.0% .科学的研究の応用
Reaction Mechanism and Catalysis
The reaction mechanism of cis-3-chloroacrylic acid dehalogenase (cis-CaaD) has been a subject of extensive research. Studies using density functional theory have provided insights into the enzyme's catalytic mechanism, particularly its role in hydrolytic dehalogenation, producing malonate semialdehyde and HCl (Sevastik, Whitman, & Himo, 2009). Kinetic and mechanistic characterizations of cis-CaaD have been conducted, revealing its substrate specificity and catalytic efficiencies, providing a deeper understanding of its enzymatic action (Poelarends et al., 2004).
Enzymatic Processing and Inactivation
Research has shown that cis-CaaD processes various substrates, including an allene (2,3-butadienoate), leading to different products depending on the substrate. Interestingly, the enzyme was found to undergo inactivation in certain conditions, suggesting a mechanism involving covalent catalysis (Schroeder et al., 2012). Further studies on cis-CaaD homologues have provided insights into its evolutionary relationship and functional link to other tautomerase superfamily enzymes, expanding our understanding of its enzymatic versatility (Baas et al., 2011).
Kinetic and Structural Analysis
The kinetic mechanism of cis-CaaD has been explored through various techniques, including stopped-flow and chemical-quench experiments. These studies have helped in understanding the stepwise nature of the enzyme’s action and the roles of specific residues in the active site (Robertson et al., 2009). Detailed mutational analyses of active site residues have further clarified their contributions to the enzyme's specificity and catalytic process, shedding light on the structural and functional aspects of cis-CaaD (Schroeder et al., 2013).
Implications for Bacterial Metabolism
This compound dehalogenases play a significant role in the bacterial metabolism of chlorinated compounds. Strains capable of utilizing cis- and trans-3-chloroacrylic acid as carbon sources have been identified, with the hydratase activities of these enzymes being crucial for this metabolic pathway (Hartmans et al., 1991).
Environmental and Agricultural Relevance
This compound dehalogenases are involved in the degradation of chlorinated compounds used in agriculture, such as the nematocide 1,3-dichloropropene. Understanding the enzymatic mechanisms of these dehalogenases has implications for environmental bioremediation and the management of agricultural chemicals (de Jong et al., 2004).
作用機序
Target of Action
The primary target of cis-3-Chloroacrylic acid is the enzyme known as This compound dehalogenase (cis-CaaD) . This enzyme plays a crucial role in the degradation of the nematocide, 1,3-dichloropropene .
Mode of Action
The this compound interacts with its target, cis-CaaD, through a process that involves substrate binding, chemistry, and product release . The enzyme binds the substrate, leading to an immediate isomerization to an alternate fluorescent form . This interaction binds and polarizes the substrate to facilitate the attack of water at C-3 .
Biochemical Pathways
The biochemical pathway involving this compound is the 1,3-dichloropropene catabolic pathway . This pathway relies on an isomer-specific hydrolytic dehalogenation reaction catalyzed by cis-CaaD . The reactions represent key steps in the degradation of the nematocide, 1,3-dichloropropene .
Pharmacokinetics
The kinetic mechanism of cis-caad has been examined using stopped-flow and chemical-quench techniques . These studies suggest that product release is at least partially rate limiting .
Result of Action
The action of this compound results in the hydrolytic dehalogenation of the cis- and trans-isomers of 3-chloroacrylate to yield malonate semialdehyde . This reaction is a key step in the degradation of the nematocide, 1,3-dichloropropene .
Action Environment
The action environment of this compound is typically within soil bacteria that process the isomeric mixture of cis- and trans-1,3-dichloropropene
Safety and Hazards
将来の方向性
The bacterial degradation pathways for the nematocide 1,3-dichloropropene rely on hydrolytic dehalogenation reactions catalyzed by cis- and trans-3-chloroacrylic acid dehalogenases (cis-CaaD and CaaD, respectively) . This suggests potential future directions for research into the environmental impact and bioremediation applications of cis-3-Chloroacrylic acid .
生化学分析
Biochemical Properties
The enzyme cis-3-chloroacrylic acid dehalogenase (cis-CaaD) catalyzes the hydrolytic dehalogenation of this compound to yield malonate semialdehyde . This reaction involves substrate binding, chemistry, and product release .
Cellular Effects
The effects of this compound on cellular processes are primarily mediated through its conversion to malonate semialdehyde by cis-CaaD. This conversion is a key step in the degradation of the nematocide 1,3-dichloropropene, suggesting that this compound may play a role in cellular defense mechanisms against this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme cis-CaaD. The kinetic mechanism of cis-CaaD has been examined using stopped-flow and chemical-quench techniques . The reaction follows a minimal three-step model involving substrate binding, chemistry, and product release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed over time as it is converted to malonate semialdehyde by cis-CaaD. The reaction shows burst kinetics, indicating that product release is at least partially rate limiting .
Metabolic Pathways
This compound is involved in the metabolic pathway for the degradation of the nematocide 1,3-dichloropropene. The enzyme cis-CaaD catalyzes its conversion to malonate semialdehyde, a key step in this pathway .
特性
IUPAC Name |
(Z)-3-chloroprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMUCYJKZUZMNJ-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\Cl)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030858 | |
| Record name | (Z)-3-Chloroacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609-93-4, 2345-61-1 | |
| Record name | (2Z)-3-Chloro-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-3-Chloropropenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylic acid, trans- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-3-Chloroacrylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Z)-3-Chloroacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-chloroacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of cis-3-chloroacrylic acid?
A1: this compound targets the enzyme this compound dehalogenase (cis-CaaD). [] This enzyme plays a crucial role in the bacterial degradation pathway of the nematocide 1,3-dichloropropene. [, ]
Q2: How does this compound interact with cis-CaaD?
A2: this compound binds to the active site of cis-CaaD. [, ] The binding involves interactions between the carboxylate group of this compound and specific amino acid residues in the active site, such as Pro-1, Arg-70, Arg-73, and His-28. [, ]
Q3: What are the consequences of this compound binding to cis-CaaD?
A3: Binding of this compound to cis-CaaD leads to its hydrolytic dehalogenation. [, , ] This reaction results in the formation of malonate semialdehyde and HCl. [, ]
Q4: What are the downstream effects of this compound's interaction with its target enzymes?
A5: The dehalogenation of this compound by cis-CaaD is a key step in the detoxification pathway of 1,3-dichloropropene in bacteria. [, , ] In the case of Cg10062, the processing of this compound, though inefficient, suggests potential alternative metabolic pathways or roles for this enzyme. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C3H3ClO2. Its molecular weight is 106.5 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: While the provided research papers focus on the biological activity and enzymatic mechanisms related to this compound, they don't delve into detailed spectroscopic data. Refer to chemical databases like NIST or PubChem for this information.
Q7: What type of reaction does cis-CaaD catalyze?
A8: cis-CaaD catalyzes a hydrolytic dehalogenation reaction. [, ] This involves the addition of a water molecule to this compound, followed by the removal of the chlorine atom as chloride. [, ]
Q8: How does the catalytic mechanism of cis-CaaD compare to that of its homologue Cg10062?
A9: While both enzymes can process this compound, their catalytic efficiencies differ significantly. [, ] Additionally, research indicates that Cg10062 might employ a hydration-dependent decarboxylation mechanism in addition to the hydrolytic dehalogenation seen in cis-CaaD. []
Q9: How does the cis configuration of 3-chloroacrylic acid impact its interaction with cis-CaaD?
A10: cis-CaaD exhibits strict stereospecificity, only processing cis-3-haloacrylates and not their trans isomers. [] This suggests that the cis configuration is crucial for proper binding and orientation within the enzyme's active site.
Q10: Are there any studies on how modifications to the this compound structure affect its activity?
A11: Research on a related compound, (R)-oxirane-2-carboxylate, shows its potential as an irreversible inhibitor of cis-CaaD. [] This compound covalently modifies Pro-1 in the active site, highlighting the importance of this residue for catalysis. [, ] Further research into structure-activity relationships could provide insights into designing more potent and specific inhibitors of cis-CaaD.
Q11: Have computational methods been employed to study this compound and its interaction with cis-CaaD?
A12: One study used the B3LYP density functional theory method to investigate the reaction mechanism of cis-CaaD. [] This study provided insights into the enzymatic reaction pathway and the roles of different active site residues. []
Q12: Are there any QSAR models available for this compound or related compounds?
A12: While the provided research focuses on understanding the mechanism of cis-CaaD and its interaction with this compound, there's no mention of specific QSAR models for these compounds.
Q13: What are potential future research directions in the field of this compound and related enzymes?
A13: Future research could focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



